molecular formula C14H19ClN2O3 B11815962 Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11815962
M. Wt: 298.76 g/mol
InChI Key: UUMDVWHEIMROHJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution of the parent carbamic acid structure. The core framework begins with carbamic acid (NH2COOH), where the nitrogen atom undergoes two substitutions:

  • A methyl group (-CH3) attached directly to the nitrogen.
  • A benzyl group (-CH2C6H4-) substituted at the para position with a chloro(hydroxyimino)methyl moiety (-CH=N-OH-Cl).

The carboxylic acid functional group is esterified with a 1,1-dimethylethyl (tert-butyl) group, yielding the final systematic name: This compound .

Structural Breakdown

  • Parent chain : Carbamic acid (NH2COOH).
  • N-substituents :
    • Methyl group (-CH3).
    • 4-[Chloro(hydroxyimino)methyl]benzyl group (-CH2C6H4-CH=N-OH-Cl).
  • Ester group : 1,1-dimethylethyl (tert-butyl, -OC(CH3)3).

The (Z)-configuration of the hydroxyimino group (C=N-OH) is implied in certain synonyms but is not explicitly specified in the IUPAC name.

Alternative Naming Conventions in Chemical Literature

This compound is referenced under multiple synonyms across chemical databases and commercial catalogs, reflecting divergent naming practices:

Naming Convention Example
IUPAC-based variants tert-Butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate
Functional group emphasis (Z)-tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
CAS registry name This compound

The prevalence of "tert-butyl" over "1,1-dimethylethyl" in common usage highlights the tension between systematicity and practicality in chemical communication. Alternative descriptors such as "benzyl(methyl)carbamate" prioritize functional group clarity over positional specificity.

Properties

IUPAC Name

tert-butyl N-[[4-(C-chloro-N-hydroxycarbonimidoyl)phenyl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDVWHEIMROHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a reagent in various organic synthesis pathways, facilitating the formation of more complex molecules.
  • Intermediate Production : It is utilized as an intermediate in the production of other chemical compounds, contributing to the development of new materials and chemicals.

Biology

  • Biological Activity Studies : Research has focused on its interactions with biomolecules, particularly its potential neuroprotective effects. Studies indicate that it may inhibit enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's .
  • Cell Viability Enhancement : In vitro studies have shown that this compound can protect astrocytes from apoptosis induced by amyloid beta peptides, suggesting a protective mechanism against neuroinflammation .

Medicine

  • Therapeutic Potential : Investigations into its therapeutic properties have revealed promising results in neuroprotection. The compound has been shown to reduce oxidative stress markers and improve cell viability under stress conditions .
  • Drug Development Precursor : It may serve as a precursor for developing new pharmaceuticals aimed at treating neurological disorders.

Industry

  • Polymer and Coating Production : The compound is employed in the manufacturing of polymers and coatings due to its unique chemical properties.
  • Material Science Applications : Its stability and reactivity make it suitable for various industrial applications, enhancing the performance characteristics of materials.

Case Studies

Research has demonstrated the compound's effectiveness through various case studies:

StudyFindings
Study 1Significant improvement in astrocyte viability when treated with the compound alongside amyloid beta peptides.
Study 2Reduction in oxidative stress markers (e.g., malondialdehyde levels) in scopolamine-treated rats upon administration of the compound.
Study 3While promising in vitro, effectiveness in vivo was limited due to poor penetration into brain tissue.

These studies highlight both the potential benefits and limitations of using carbamic acid derivatives in therapeutic applications.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The chloro(hydroxyimino)methyl group plays a crucial role in its reactivity and interaction with other molecules . The compound can form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Thiazole Derivative Thioxomethyl Derivative
Molecular Weight ~325 (estimated) 304.41 311.40
Hydrogen Bond Donors 2 (NOH, NH) 2 4
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher due to thiazole) ~2.5 (polar thioxomethyl)
pKa ~8–10 (hydroxyimino) N/A 12.68 (thioxomethyl NH)
Stability Acid-labile (tert-butyl) Stable under basic conditions Sensitive to oxidation

Stability and Reactivity

  • tert-Butyl Carbamates: Generally stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal conditions. The target compound’s hydroxyimino group may introduce sensitivity to redox environments .
  • Thiazole and Thioxomethyl Derivatives : Thiazole’s aromaticity enhances stability, while thioxomethyl groups may oxidize to sulfoxides or sulfones .

Biological Activity

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 1428935-49-2) is a synthetic compound with potential biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings based on diverse scientific literature.

  • Molecular Formula : C14H19ClN2O3
  • Molecular Weight : 298.77 g/mol
  • Purity : Typically >98% in commercial preparations

The compound is hypothesized to exert its biological effects through multiple pathways, primarily involving inhibition of certain enzymes and modulation of cellular signaling pathways. Specific attention has been given to its potential role as an inhibitor of acetylcholinesterase and β-secretase, which are critical in the context of neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

  • Neuroprotective Effects :
    • Studies have demonstrated that the compound can protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides. In one study, it was shown that treatment with the compound resulted in improved cell viability in cultures exposed to Aβ1-42, suggesting a protective mechanism against oxidative stress and inflammatory responses .
    • The compound also reduced levels of tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), which are often elevated during neuroinflammation .
  • Enzyme Inhibition :
    • The compound has been identified as a dual inhibitor of acetylcholinesterase and β-secretase. This dual action is significant as it may help in reducing Aβ aggregation and fibril formation, which are hallmarks of Alzheimer's disease .

In Vivo Studies

  • In animal models, the compound exhibited moderate protective effects against cognitive decline induced by scopolamine. However, the bioavailability in brain tissues was noted as a limiting factor for its efficacy .

Case Studies

Research has included various case studies focusing on the neuroprotective properties of the compound:

StudyFindings
Study 1Showed significant improvement in astrocyte viability when treated with the compound alongside Aβ1-42.
Study 2Demonstrated reduction in oxidative stress markers (MDA levels) in scopolamine-treated rats when administered the compound.
Study 3Indicated that while the compound showed promise in vitro, its effectiveness in vivo was limited due to poor brain penetration.

Q & A

How can researchers optimize the synthesis of this carbamic acid ester to address steric hindrance from the tert-butyl group?

Level: Advanced
Methodological Answer:
Synthetic optimization requires balancing steric effects introduced by the bulky tert-butyl group with reactivity. Evidence from analogous compounds (e.g., P7, P8 in ) suggests using stepwise protocols:

  • Step 1: Introduce the tert-butyl carbamate group early to minimize steric interference in subsequent steps.
  • Step 2: Employ click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to assemble the triazole-linked aromatic core, ensuring regioselectivity .
  • Step 3: Use deuterated intermediates (e.g., IS8 in ) to track reaction pathways and optimize yields via kinetic isotope effects.
    HR-ESI-ORBITRAP MS and 2D NMR (e.g., NOESY) are critical for verifying structural fidelity post-synthesis .

What advanced spectroscopic techniques are recommended to confirm the configuration of the hydroxyimino group?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Analyze chemical shifts for the hydroxyimino (–N–OH) proton (δ ~10–12 ppm) and adjacent carbons. Coupling patterns in 2D COSY or HSQC can resolve ambiguities .
  • IR Spectroscopy: Detect O–H stretching (~3200–3600 cm⁻¹) and C=N stretching (~1600 cm⁻¹) vibrations.
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with sub-ppm mass accuracy (e.g., ORBITRAP instruments) to rule out isobaric interferences .

How does the chloro(hydroxyimino)methyl substituent influence the compound’s stability under varying pH and temperature?

Level: Advanced
Methodological Answer:

  • pH Stability: Perform accelerated degradation studies in buffered solutions (pH 1–13). The hydroxyimino group may hydrolyze to a ketone under acidic conditions, while the tert-butyl ester is base-labile. Monitor via LC-MS and quantify degradation products .
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at –20°C in inert atmospheres to prevent radical-mediated degradation .

What computational strategies are effective for modeling the electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, ’s MESP analysis can identify electrophilic/nucleophilic sites on the chloro(hydroxyimino)methyl group .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess conformational stability of the tert-butyl ester .

What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor?

Level: Advanced
Methodological Answer:

  • Lysosomal Enzyme Assays: Adapt protocols from ’s newborn screening study. Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of β-galactosidase or similar enzymes.
  • Kinetic Analysis: Determine IC50 values via dose-response curves and assess binding mode (competitive/non-competitive) using Lineweaver-Burk plots .

How can researchers address regioselectivity challenges during the synthesis of the triazole-linked aromatic core?

Level: Advanced
Methodological Answer:

  • Click Chemistry Optimization: Modify reaction conditions (e.g., Cu(I) catalyst loading, solvent polarity) to favor 1,4-regioisomers. ’s P7 and P8 used deuterated phenyl intermediates (IS8) to validate regiochemical outcomes via NMR isotope shifts .
  • Chromatographic Separation: Employ preparative HPLC with chiral stationary phases to isolate desired regioisomers if kinetic control fails .

How should researchers resolve contradictions in NMR data for structurally similar derivatives?

Level: Advanced
Methodological Answer:

  • 2D NMR Techniques: Use HSQC to correlate ambiguous proton signals with carbon environments. For example, distinguish between N–CH3 and O–CH3 groups via 13C chemical shifts (~30–40 ppm vs. ~50–60 ppm) .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., IS8 in ) to simplify spectral interpretation and assign overlapping signals .

What strategies enable isotopic labeling of this compound for metabolic tracing studies?

Level: Advanced
Methodological Answer:

  • Deuterium Incorporation: Use deuterated benzyl precursors (e.g., Ph–CD2–Br) in the alkylation step, as demonstrated in ’s IS8 synthesis. Confirm labeling efficiency via HRMS isotopic patterns .
  • 13C-Labeling: Introduce 13C-enriched tert-butyl groups via Boc-protection with 13C-labeled di-tert-butyl dicarbonate. Track metabolic fate using LC-MS/MS .

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